奋达

概述

描述

Fendona is a fast-acting pyrethroid insecticide that quickly and effectively eliminates disease-causing insects . It is used worldwide as a standard insecticide to control almost all flying and crawling insects . The active ingredient in Fendona is alpha-cypermethrin .

Physical And Chemical Properties Analysis

Fendona is a liquid with a white color and is odorless . It has a pH value of approximately 6 - 8 (10 g/l, 20 °C), a freezing point of -5.9 °C, and a boiling point of approximately 100 °C (1.013 hPa) .科学研究应用

登革出血热控制

一项研究开发了 Fendona® 30 EC 帘子的理论模型,重点关注其在登革出血热 (DHF) 控制中的应用。该模型旨在增强对基于社区的蚊虫控制计划的理解,考虑蚊虫感知、蚊虫控制的使用以及窗帘的预期益处等因素。研究发现,浸泡过奋达的窗帘可以有效防止蚊虫进入房间并杀死房间内的蚊虫,尽管它们并没有取代其他流行的蚊虫控制方法,如驱蚊液或蚊香 (Wardoyo 和 Indasah,2021).

疟疾控制

巴基斯坦的一项研究评估了室内滞留喷洒 alpha-氰戊菊酯 (奋达) 用于疟疾控制的有效性。社区随机试验发现,喷洒显着降低了恶性疟和三日疟的发生率。值得注意的是,喷洒的表面没有异味,这有助于提高该活动的人气。这项研究强调了奋达作为南亚疟疾控制有效杀虫剂的潜力 (Rowland 等人,2000).

家庭害虫控制

在将奋达 CS 与其他杀虫剂进行比较的研究中,评估了其对滋扰性蚂蚁的残留功效。该研究包括内布拉斯加州林肯市房屋周围的田间条件,发现奋达 CS 在控制蚂蚁方面有效,突出了其在家庭害虫管理中的效用 (Basnet、Davis、Narain 和 Kamble,2016).

军事环境中的臭虫控制

一项研究调查了使用奋达作为杀虫剂对一支军队中的臭虫的侵扰和控制。将奋达喷洒与其他措施相结合的方法显示出良好且持久的杀灭臭虫效果,表明其在军事或类似的集体生活环境中的有效性 (雪峰,2003).

作用机制

Fendona, a fast-acting pyrethroid insecticide, is widely used for its rapid and reliable action, broad activity, and high public safety . The active ingredient in Fendona is alpha-cypermethrin .

Target of Action

Fendona is active against a wide range of insect pests . It targets both flying and crawling insects, making it a standard insecticide used worldwide .

Mode of Action

Fendona works by both contact and ingestion . Its micro particles cling to the feet and antennae of insects, sensitizing them within the first few minutes of contact . This causes irritation and grooming in an attempt to remove the insecticide, increasing exposure through both contact and ingestion .

Pharmacokinetics

Fendona’s unique formulation ensures dependable results at exceptionally low doses . It provides even surface coverage and excellent adherence to porous and other difficult surfaces like mortar, brick, and cement without significant active ingredient absorption . This can provide three months of residual action in most environments .

Result of Action

Fendona has a rapid knockdown effect, with excellent bio-absorption of the fat-soluble active substance leading to knockdown in as little as 30 minutes and death within 24 hours . Its residual activity helps ensure that insects don’t return for up to nine months .

Action Environment

Fendona works on virtually any surface because its crystalline particles adhere to bare wood, glass, brick, concrete, and masonry . It is water-based, so it has no significant odor, doesn’t stain, and has a low skin-irritation factor, making it well suited for indoor residual spraying . It is especially suitable for insect control in sensitive locations due to its environmental profile .

安全和危害

未来方向

Fendona is currently used for indoor residual spray treatments and is applied to walls and other surface areas where mosquitoes land . It’s also used in long-lasting insecticidal nets (LLIN) which can reduce malaria illness by 90 per cent in areas of high transmission . In the future, it may continue to be used in these applications and potentially in new ones as well.

生化分析

Biochemical Properties

Fendona, containing alpha-cypermethrin, plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. Alpha-cypermethrin targets the sodium channels in the nervous system of insects, leading to prolonged depolarization and eventual paralysis. This interaction disrupts the normal function of sodium channels, preventing the transmission of nerve impulses. Additionally, Fendona interacts with cytochrome P450 enzymes, which are involved in the detoxification process, leading to the formation of less toxic metabolites .

Cellular Effects

Fendona exerts profound effects on various types of cells and cellular processes. In insects, it affects the nervous system by disrupting the normal function of sodium channels, leading to paralysis and death. In mammalian cells, Fendona has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to Fendona can lead to oxidative stress, resulting in the upregulation of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, Fendona can alter the expression of genes involved in apoptosis and cell cycle regulation .

Molecular Mechanism

The molecular mechanism of Fendona involves its interaction with sodium channels in the nervous system of insects. Alpha-cypermethrin binds to the sodium channels, causing prolonged depolarization and preventing the transmission of nerve impulses. This leads to paralysis and eventual death of the insect. In mammalian systems, Fendona can inhibit the activity of cytochrome P450 enzymes, leading to the accumulation of toxic metabolites. Furthermore, Fendona can induce oxidative stress by generating reactive oxygen species, which can damage cellular components and disrupt normal cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fendona change over time. The stability and degradation of Fendona are influenced by environmental factors such as temperature, pH, and exposure to light. Studies have shown that Fendona remains stable for extended periods under controlled conditions, but its efficacy can decrease over time due to degradation. Long-term exposure to Fendona in in vitro and in vivo studies has shown that it can lead to chronic toxicity, affecting cellular functions such as respiration, metabolism, and reproduction .

Dosage Effects in Animal Models

The effects of Fendona vary with different dosages in animal models. At low doses, Fendona is effective in controlling insect pests without causing significant toxicity to non-target organisms. At high doses, Fendona can exhibit toxic effects, including neurotoxicity, hepatotoxicity, and reproductive toxicity. Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects. For instance, high doses of Fendona can cause oxidative stress, leading to cellular damage and apoptosis .

Metabolic Pathways

Fendona is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes play a crucial role in the detoxification process, converting Fendona into less toxic metabolites. The metabolic pathways of Fendona also involve the generation of reactive oxygen species, which can lead to oxidative stress and cellular damage. Additionally, Fendona can affect metabolic flux and metabolite levels, altering the balance of key metabolic processes .

Transport and Distribution

Fendona is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. Once inside the cell, Fendona can accumulate in specific compartments, such as the endoplasmic reticulum and mitochondria, where it exerts its effects. The distribution of Fendona within tissues is influenced by factors such as lipid solubility and protein binding .

Subcellular Localization

The subcellular localization of Fendona plays a crucial role in its activity and function. Fendona can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, Fendona can localize to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes, or to the mitochondria, where it induces oxidative stress. The subcellular localization of Fendona is essential for understanding its mechanism of action and potential effects on cellular functions .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Fendona involves the reaction of two main starting materials, namely, alpha-cyano-4-fluoro-3-phenoxybenzyl alcohol and 3-phenoxybenzyl chloride. The reaction is carried out in the presence of a base and a solvent to yield the final product.", "Starting Materials": [ "alpha-cyano-4-fluoro-3-phenoxybenzyl alcohol", "3-phenoxybenzyl chloride" ], "Reaction": [ "Step 1: Dissolve alpha-cyano-4-fluoro-3-phenoxybenzyl alcohol in a suitable solvent, such as dichloromethane.", "Step 2: Add a base, such as triethylamine, to the solution and stir for a few minutes.", "Step 3: Slowly add 3-phenoxybenzyl chloride to the reaction mixture while stirring continuously.", "Step 4: Allow the reaction to proceed for several hours at room temperature.", "Step 5: Extract the product with a suitable solvent, such as ethyl acetate.", "Step 6: Purify the product by column chromatography or recrystallization to obtain the final product, Fendona." ] } | |

| 72204-44-5 | |

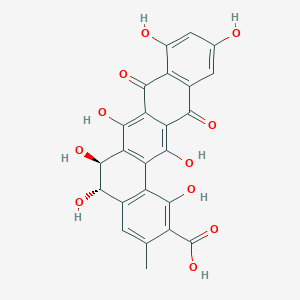

分子式 |

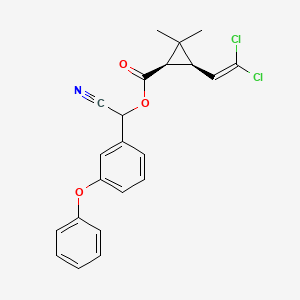

C22H19Cl2NO3 |

分子量 |

416.3 g/mol |

IUPAC 名称 |

[(R)-cyano-(3-phenoxyphenyl)methyl] (1S,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/t17-,18+,20-/m1/s1 |

InChI 键 |

KAATUXNTWXVJKI-WSTZPKSXSA-N |

手性 SMILES |

CC1([C@@H]([C@@H]1C(=O)O[C@@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C |

SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C |

规范 SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C |

沸点 |

200 °C @ 0.07 mm Hg |

颜色/形态 |

Viscous yellowish brown semisolid mass. Colorless crystals |

密度 |

1.28 g/ml @ 20 °C |

熔点 |

78-81 °C |

| 67375-30-8 | |

物理描述 |

Viscous yellowish brown semisolid mass; Colorless solid; [HSDB] Technical product is solid; [IPCS] White to pale yellow powder; [MSDSonline] |

Pictograms |

Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

保质期 |

Very stable in neutral and acidic media. Hydrolyzed in strongly alkaline media. Thermally stable up to 220 °C. Field data indicate that in practice it is stable to air and light. Pyrethrins ... /are/ stable for long periods in water-based aerosols where ... emulsifiers give neutral water systems. /Pyrethrins/ |

溶解度 |

In acetone 620, dichloromethane 550, cyclohexane 515, ethyl acetate 440, chlorobenzene 420, acetophenone 390, o-xylene 350, hexane 7 (all in g/l, 25 °C). In maize oil 19-20, ethylene glycol <1 (both in g/kg at 20 °C). Soluble in chloroform, methylene chloride, and toluene; slightly soluble in petroleum ether and methanol. In water, 0.01 mg/l @ 25 °C. |

同义词 |

alpha-cypermethrin alphacypermethrin alphamethrin beta-cipermetrina Cymbush cypermethrin cypermethrin, (1alpha(S*),3alpha)-(+-)-isomer cypermethrin, (1R-(1alpha(R*),3beta))-isomer cypermethrin, (1R-(1alpha(S*),3beta))-isomer Fastac 50EC Fendona NRDC 149 supercypermethrin supermethrin WL 85871 WL-85871 |

蒸汽密度 |

1.25 |

蒸汽压力 |

0.00000017 [mmHg] 1.73X10-5 mm Hg @ 20 °C |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Alpha-cypermethrin is a synthetic pyrethroid insecticide. It acts by disrupting the nervous system of insects. [] Specifically, it interferes with the sodium channels in nerve cells, preventing normal transmission of nerve impulses. This leads to paralysis and ultimately death of the insect. []

A: The molecular formula of alpha-cypermethrin is C22H19Cl2NO3, and its molecular weight is 416.3 g/mol. []

A: While the provided research does not delve into specific spectroscopic data, information on analytical methods for characterization and quantification can be found in the literature. Standard techniques like gas chromatography-mass spectrometry (GC-MS) are commonly employed for this purpose. []

A: Research indicates that the efficacy of Fendona can be influenced by the surface it is applied to. For instance, studies have shown that its effectiveness against mosquitoes, houseflies, and cockroaches was highest on glass surfaces, followed by cement, and lastly painted wood. [] This highlights the importance of considering surface properties when using Fendona for pest control.

ANone: Fendona is an insecticide and does not possess catalytic properties. Its primary function is to disrupt the nervous system of insects, not to catalyze chemical reactions.

ANone: While the provided articles do not discuss computational modeling of Fendona, this area of research could provide valuable insights into its interactions with target sites, potential resistance mechanisms, and the development of novel analogs with improved properties.

A: Research comparing different formulations of alpha-cypermethrin, such as Fendona 6% suspension concentrate (SC) and Fendona Dry 15%, found variations in their residual efficacy and wash resistance. [] This highlights the importance of formulation in optimizing insecticide performance.

ANone: The provided research primarily focuses on the efficacy and application of Fendona, and does not delve into specific SHE regulations. It is crucial to consult relevant regulatory guidelines and safety data sheets for comprehensive information on safe handling, storage, and use.

ANone: The provided research primarily focuses on the insecticidal properties of Fendona and does not provide detailed information on PK/PD in humans or other mammals. It's important to note that while alpha-cypermethrin is designed to target insects, it can still have toxicological effects on mammals, including humans.

A: Field and laboratory studies have demonstrated the effectiveness of Fendona against various mosquito species, including Anopheles gambiae, Anopheles aconitus, Aedes aegypti, and Aedes albopictus. [, , , ] These studies highlight its potential for malaria and dengue fever vector control.

A: ** Yes, research has shown that mosquito populations can develop resistance to alpha-cypermethrin. For example, a study in Cà Mau, Vietnam, found that Anopheles epiroticus mosquitoes exhibited resistance to alpha-cypermethrin. [] This emphasizes the need for ongoing monitoring of insecticide resistance and the development of new strategies to combat it.

ANone: While this Q&A focuses on the scientific aspects, it's crucial to acknowledge that alpha-cypermethrin can be toxic to humans and other mammals. It is essential to handle Fendona with caution and follow all safety instructions provided on the product label and safety data sheets.

ANone: Drug delivery and targeting are not applicable in this context as Fendona is an insecticide, not a pharmaceutical drug.

A: Analytical methods like gas chromatography-mass spectrometry (GC-MS) are employed to characterize and quantify alpha-cypermethrin in various matrices, ensuring quality control and monitoring its presence in environmental samples. []

ANone: While not extensively discussed in the provided research, the dissolution and solubility of alpha-cypermethrin are crucial factors influencing its bioavailability and effectiveness. Formulation strategies often address these properties to optimize insecticide performance.

ANone: Analytical methods used to quantify alpha-cypermethrin in environmental and biological samples undergo rigorous validation processes to ensure their accuracy, precision, and specificity. This ensures the reliability of research findings and monitoring data.

ANone: Stringent quality control measures are implemented throughout the development, manufacturing, and distribution of Fendona to maintain its consistency, safety, and efficacy. This involves adhering to good manufacturing practices (GMP) and other relevant regulatory standards.

ANone: Immunogenicity is less of a concern with insecticides like Fendona compared to pharmaceutical drugs.

ANone: Drug-transporter interactions are not directly relevant to Fendona as it is an insecticide.

ANone: Alternatives to chemical insecticides like Fendona include:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[R-(E)]-|A-[4-(2,4-Dichlorophenyl)-1,3-dithiolan-2-ylidene]-1H-imidazole-1-acetonitrile](/img/structure/B1208640.png)

![1-[(4As,5R,7S,8aR)-5-[[(1S,5S,9S,11R,13S,17R)-11,14-dimethyl-6,14-diazatetracyclo[7.6.2.02,7.013,17]heptadec-6-en-5-yl]methyl]-7-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl]ethanone](/img/structure/B1208649.png)

![(5,12,13-Triaza-indeno[1,2-b]anthracen-13-yl)-acetic acid ethylester](/img/structure/B1208652.png)

![(2R)-5-hydroxy-3-oxo-2-[[(Z)-3-oxoprop-1-enyl]amino]pentanoic acid](/img/structure/B1208657.png)